(2-((2-Methoxyethoxy)methyl)phenyl)methanamine
Description
This compound is structurally characterized by a primary amine group (-CH₂NH₂) bound to a phenyl ring substituted with a -(2-methoxyethoxy)methyl moiety. The methoxyethoxy chain introduces both hydrophilic and flexible properties, which may enhance solubility and influence receptor interactions in biological systems.
Properties
IUPAC Name |
[2-(2-methoxyethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-6-7-14-9-11-5-3-2-4-10(11)8-12/h2-5H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQNQATWMBOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016512-39-2 | |
| Record name | 1-{2-[(2-methoxyethoxy)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Methoxyethoxy)methyl)phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable phenyl derivative, such as 2-bromomethylphenol.
Etherification: The phenyl derivative undergoes etherification with 2-methoxyethanol in the presence of a base like potassium carbonate to form the (2-methoxyethoxy)methyl group.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, elevated temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperature.
Substitution: Alkyl halides, acyl chlorides; conditions: presence of a base, solvent like dichloromethane.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-((2-Methoxyethoxy)methyl)phenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-((2-Methoxyethoxy)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares (2-((2-Methoxyethoxy)methyl)phenyl)methanamine with five structurally related compounds:
Key Observations:
- Lipophilicity : The addition of a methyl group in [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine increases lipophilicity, which may improve blood-brain barrier penetration compared to the reference compound.
- Steric and Electronic Factors : N-Methylation in reduces hydrogen-bonding capacity, while stereochemical variations (e.g., (S)-configuration in ) can significantly alter biological target engagement.
Differentiation of Positional Isomers
Chromatographic and mass spectrometric techniques (e.g., LC-MS, GC-MS) are critical for distinguishing positional isomers, as seen in studies on methoxy-substituted ethanamines. For instance, the reference compound’s -(2-methoxyethoxy)methyl group at phenyl C2 can be differentiated from C3 or C4 isomers using retention time and fragmentation patterns.
Biological Activity
The compound (2-((2-Methoxyethoxy)methyl)phenyl)methanamine , also known by its CAS number 1016512-39-2, is a member of the class of amines and has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 209.27 g/mol
- Functional Groups : The compound features an amine group (-NH), a methoxyethoxy side chain, and a phenyl ring.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard lab conditions |
Pharmacological Profile
Recent studies have explored the pharmacological potential of this compound, revealing several promising activities:
- Antimicrobial Activity : Initial investigations indicate that this compound may exhibit antimicrobial properties against various pathogens. For instance, it has been tested against Mycobacterium tuberculosis, showing potential as an inhibitor with a minimum inhibitory concentration (MIC) below 1 µg/mL in vitro .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in human cervix carcinoma (HeLa) cells, with IC50 values indicating effectiveness in low micromolar concentrations .
- Neuropharmacological Effects : There is preliminary evidence suggesting that this compound may interact with neurotransmitter systems, potentially acting as a selective antagonist for serotonin receptors. This could imply its utility in treating mood disorders.
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : The compound's structure allows it to bind to specific receptors involved in neurotransmission, particularly serotonin receptors. This interaction may modulate synaptic transmission and influence mood regulation.
- Enzyme Inhibition : Its ability to inhibit enzymes related to bacterial metabolism and cancer cell proliferation has been noted, suggesting a dual mechanism of action that could be exploited for therapeutic purposes.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various compounds against Mycobacterium tuberculosis, this compound was included among several analogs. It demonstrated potent activity with an MIC value significantly lower than that of established drugs like bedaquiline, indicating its potential as a lead compound for further development .
Study 2: Anticancer Activity
A systematic evaluation of the anticancer properties of this compound was conducted using multiple cancer cell lines. The results indicated that the compound selectively inhibited cancer cell growth while sparing normal cells, which is critical for minimizing side effects during treatment . The detailed IC50 values are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.75 |
| L1210 | 1.00 |
| CEM | 0.70 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
